molecular formula C20H34Cl8 B1592728 Alkanes, chloro CAS No. 61788-76-9

Alkanes, chloro

Cat. No.: B1592728
CAS No.: 61788-76-9
M. Wt: 558.1 g/mol
InChI Key: GHPXWFDSOBCWEE-UHFFFAOYSA-N
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Description

Alkanes, chloro, also known as chlorinated alkanes, are a group of organic compounds where one or more hydrogen atoms in an alkane have been replaced by chlorine atoms. These compounds are part of a larger class of chemicals known as haloalkanes. Chlorinated alkanes are used in various industrial applications due to their chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorinated alkanes can be synthesized through several methods:

    Free Radical Halogenation: This involves the substitution of hydrogen atoms in alkanes with chlorine atoms using chlorine gas (Cl₂) in the presence of ultraviolet light or heat.

    Addition of Halogens to Alkenes: Alkenes can be converted to chlorinated alkanes by the addition of chlorine across the double bond.

Industrial Production Methods:

    Chlorination of Paraffins: In industrial settings, chlorinated paraffins are produced by the direct chlorination of n-alkane feedstocks.

Types of Reactions:

    Substitution Reactions: Chlorinated alkanes undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.

    Elimination Reactions: These compounds can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for chlorinated alkanes involves free radical substitution. The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) to form chlorine radicals. These radicals then react with the hydrogen atoms in the alkane, forming new radicals and propagating the reaction . The reaction continues until termination occurs, where two radicals combine to form a stable product .

Properties

IUPAC Name

2,4,5,8,11,12,14,17-octachloroicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34Cl8/c1-3-4-14(22)5-6-16(24)12-20(28)18(26)10-8-15(23)7-9-17(25)19(27)11-13(2)21/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPXWFDSOBCWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(CC(C(CCC(CCC(C(CC(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61788-76-9
Record name Paraffins, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkanes, chloro
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alkanes, chloro
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PARAFFINS, CHLORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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